molecular formula C10H12N2O B11709956 (2Z)-N-methoxy-3,4-dihydroquinolin-2(1H)-imine

(2Z)-N-methoxy-3,4-dihydroquinolin-2(1H)-imine

Cat. No.: B11709956
M. Wt: 176.21 g/mol
InChI Key: HGESVROEULDMNF-UHFFFAOYSA-N
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Description

(2Z)-N-methoxy-3,4-dihydroquinolin-2(1H)-imine is a heterocyclic compound that features a quinoline core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both methoxy and imine functional groups contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-methoxy-3,4-dihydroquinolin-2(1H)-imine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzaldehyde with methoxyamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the quinoline ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-methoxy-3,4-dihydroquinolin-2(1H)-imine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Quinoline derivatives with various substituents.

    Reduction: 3,4-dihydroquinolin-2(1H)-amine.

    Substitution: Compounds with different functional groups replacing the methoxy group.

Scientific Research Applications

(2Z)-N-methoxy-3,4-dihydroquinolin-2(1H)-imine has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is studied for its electronic properties, making it a candidate for organic semiconductors and other electronic materials.

    Biological Studies: It is used as a probe to study enzyme interactions and other biological processes.

Mechanism of Action

The mechanism of action of (2Z)-N-methoxy-3,4-dihydroquinolin-2(1H)-imine involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methoxy group may also play a role in modulating the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A parent compound with a similar core structure but lacking the methoxy and imine groups.

    3,4-dihydroquinoline: Similar structure but without the methoxy and imine functionalities.

    N-methoxyquinoline: Contains the methoxy group but lacks the imine group.

Uniqueness

(2Z)-N-methoxy-3,4-dihydroquinolin-2(1H)-imine is unique due to the combination of its methoxy and imine groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications that similar compounds may not be suitable for.

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

N-methoxy-3,4-dihydroquinolin-2-amine

InChI

InChI=1S/C10H12N2O/c1-13-12-10-7-6-8-4-2-3-5-9(8)11-10/h2-5H,6-7H2,1H3,(H,11,12)

InChI Key

HGESVROEULDMNF-UHFFFAOYSA-N

Canonical SMILES

CONC1=NC2=CC=CC=C2CC1

Origin of Product

United States

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